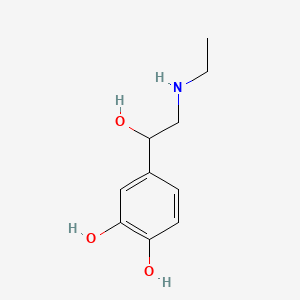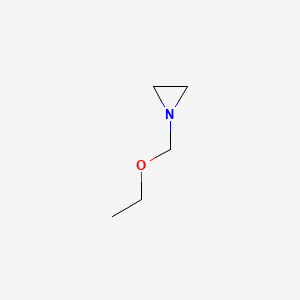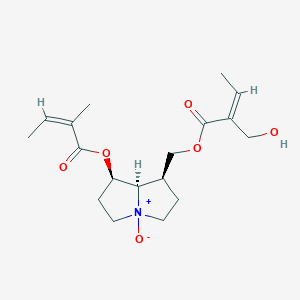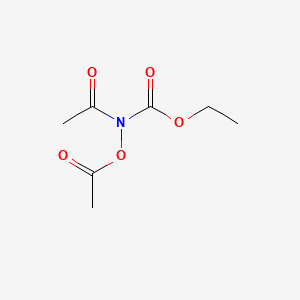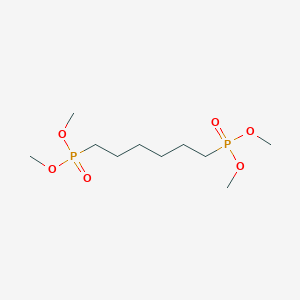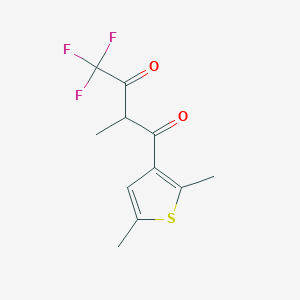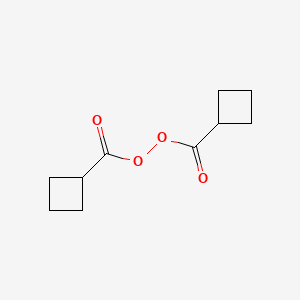
Cyclobutanecarbonyl cyclobutanecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanoyl peroxide is an organic peroxide compound characterized by a four-membered cyclobutane ring attached to a peroxide group. This compound is known for its high reactivity due to the strained ring structure and the presence of the peroxide group, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutanoyl peroxide can be synthesized through the reaction of cyclobutanone with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods: On an industrial scale, cyclobutanoyl peroxide is produced using similar methods but optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutanoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to form cyclobutanol and other products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions often involve acidic or basic environments.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the peroxide group, often under mild conditions to prevent decomposition.
Major Products Formed:
Oxidation: Products include cyclobutanone and other oxidized derivatives.
Reduction: Cyclobutanol and related alcohols are common products.
Substitution: Depending on the nucleophile, products can include a wide range of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Cyclobutanoyl peroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Its reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Industry: It is used in polymerization reactions and as a curing agent for certain types of resins and elastomers.
Mecanismo De Acción
Cyclobutanoyl peroxide can be compared with other organic peroxides such as benzoyl peroxide and hydrogen peroxide:
Benzoyl Peroxide: Similar in its ability to generate free radicals, but benzoyl peroxide is more commonly used in topical acne treatments and polymerization processes.
Hydrogen Peroxide: A simpler peroxide, widely used as a disinfectant and bleaching agent. It is less reactive than cyclobutanoyl peroxide but more versatile in its applications.
Comparación Con Compuestos Similares
- Benzoyl peroxide
- Hydrogen peroxide
- Di-tert-butyl peroxide
- Methyl ethyl ketone peroxide
Cyclobutanoyl peroxide stands out due to its unique cyclobutane ring structure, which imparts additional strain and reactivity compared to other peroxides.
Propiedades
Número CAS |
1607-27-8 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
cyclobutanecarbonyl cyclobutanecarboperoxoate |
InChI |
InChI=1S/C10H14O4/c11-9(7-3-1-4-7)13-14-10(12)8-5-2-6-8/h7-8H,1-6H2 |
Clave InChI |
YVYXBIOZSJWLIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)OOC(=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


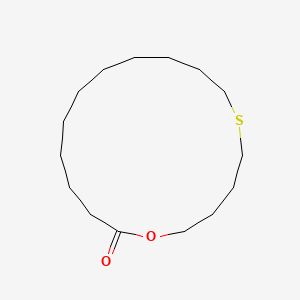
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
